1-Chloro-2,2,4,4-tetramethylpentane

Free-radical chlorination Regioselectivity Kinetic control

1-Chloro-2,2,4,4-tetramethylpentane (CAS 1314937-92-2) is a primary alkyl chloride in the C9H19Cl isomer family, featuring a chlorine atom on a methylene group flanked by two bulky tert-butyl-like moieties. This neopentyl-type architecture imposes exceptional steric hindrance around the C–Cl bond, fundamentally distinguishing its reactivity profile from secondary alkyl halide isomers such as 3-chloro-2,2,4,4-tetramethylpentane.

Molecular Formula C9H19Cl
Molecular Weight 162.70 g/mol
CAS No. 1314937-92-2
Cat. No. B13168758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2,2,4,4-tetramethylpentane
CAS1314937-92-2
Molecular FormulaC9H19Cl
Molecular Weight162.70 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(C)(C)CCl
InChIInChI=1S/C9H19Cl/c1-8(2,3)6-9(4,5)7-10/h6-7H2,1-5H3
InChIKeyAWJLAPBZNYYURW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-2,2,4,4-tetramethylpentane (CAS 1314937-92-2): A Primary Neopentyl-Type Alkyl Halide for Controlled Reactivity Applications


1-Chloro-2,2,4,4-tetramethylpentane (CAS 1314937-92-2) is a primary alkyl chloride in the C9H19Cl isomer family, featuring a chlorine atom on a methylene group flanked by two bulky tert-butyl-like moieties . This neopentyl-type architecture imposes exceptional steric hindrance around the C–Cl bond, fundamentally distinguishing its reactivity profile from secondary alkyl halide isomers such as 3-chloro-2,2,4,4-tetramethylpentane [1]. The compound is commercially available at ≥95% purity and is employed as a synthetic intermediate where predictable, attenuated electrophilicity is paramount .

Why 3-Chloro-2,2,4,4-tetramethylpentane and Other Alkyl Halides Cannot Replace 1-Chloro-2,2,4,4-tetramethylpentane


The monochlorination of 2,2,4,4-tetramethylpentane produces two regioisomers—the primary 1-chloro derivative and the secondary 3-chloro derivative—in a defined product ratio [1]. These isomers are not interchangeable: the primary halide reacts via SN2 pathways with a rate that can differ by orders of magnitude from the secondary halide under identical solvolysis conditions [2]. Substituting the secondary isomer or a less hindered primary alkyl chloride (e.g., 1-chloro-2,2-dimethylpentane) alters reaction kinetics, product distribution, and the feasibility of selective transformations. The evidence below quantifies these differences to guide rigorous selection [1][2].

Quantitative Differentiation Evidence for 1-Chloro-2,2,4,4-tetramethylpentane versus Its Closest Analogs


Regioisomeric Product Selectivity in Photochemical Chlorination: 1-Chloro vs. 3-Chloro Derivative

Under vapor-phase photochemical chlorination of 2,2,4,4-tetramethylpentane, 1-chloro-2,2,4,4-tetramethylpentane is the major product, formed in a 4:1 ratio over 3-chloro-2,2,4,4-tetramethylpentane [1]. This 80% selectivity for the primary position arises from the relative stability of the intermediate radicals and the statistical availability of primary versus secondary hydrogens [1]. This ratio directly impacts procurement decisions: synthesis routes targeting the primary halide can leverage the biased product distribution for higher isolated yield.

Free-radical chlorination Regioselectivity Kinetic control

SN1 Hydrolysis Reactivity: Primary 1-Chloro Isomer Is Substantially Slower than Secondary 3-Chloro Isomer

In aqueous ethanol, the major product (1-chloro-2,2,4,4-tetramethylpentane) undergoes SN1 hydrolysis much more slowly than the minor product (3-chloro-2,2,4,4-tetramethylpentane) [1]. This is consistent with the poor leaving-group ability of a primary neopentyl-type chloride, which resists carbocation formation due to extreme steric hindrance and lack of hyperconjugative stabilization [2]. The differential is qualitative but mechanistically decisive: the primary halide is effectively inert under conditions that rapidly consume the secondary isomer.

Solvolysis SN1 mechanism Carbocation stability

Thermophysical Property Database Availability: 3-Chloro Isomer Has NIST-Critical Data; 1-Chloro Isomer Does Not

The isomeric 3-chloro-2,2,4,4-tetramethylpentane has an extensive, critically evaluated thermophysical property dataset in the NIST/TRC Web Thermo Tables (WTT), including normal boiling temperature, critical constants, density, enthalpy of vaporization, heat capacity, viscosity, and thermal conductivity as functions of temperature and pressure [1]. In contrast, no such dataset is publicly available for 1-chloro-2,2,4,4-tetramethylpentane . This gap means that process design, safety modeling, and engineering scale-up relying on the 1-chloro isomer must either generate primary data or use estimated properties, introducing uncertainty.

Thermophysical properties NIST/TRC Process engineering

Structural Basis for Steric Shielding: The Neopentyl-Type Environment of 1-Chloro-2,2,4,4-tetramethylpentane

1-Chloro-2,2,4,4-tetramethylpentane places the chlorine on a methylene group directly attached to a tert-butyl-like quaternary carbon (C(CH3)3) and adjacent to another quaternary center [1]. This creates a neopentyl-type steric environment that is known to retard SN2 displacement by factors of 10^3–10^5 relative to unhindered primary alkyl chlorides [2]. By comparison, 3-chloro-2,2,4,4-tetramethylpentane bears the chlorine on a secondary carbon flanked by two quaternary centers, which partially alleviates backside attack hindrance [1]. The 1-chloro isomer is therefore uniquely suited for applications demanding a hydrolytically stable, sterically shielded electrophile.

Steric hindrance Neopentyl effect SN2 retardation

High-Value Application Scenarios for 1-Chloro-2,2,4,4-tetramethylpentane Driven by Differential Evidence


Synthesis of Sterically Shielded Alkylating Agents for Kinetic Selectivity

When a synthetic sequence requires a primary alkyl chloride that withstands premature hydrolysis or nucleophilic displacement while other functional groups are manipulated, the neopentyl-type architecture of 1-chloro-2,2,4,4-tetramethylpentane provides the necessary kinetic stability. The demonstration that this isomer hydrolyzes much more slowly than its secondary counterpart under SN1 conditions [1] validates its use as a 'latent' electrophile that can be carried through multiple steps and activated only under forcing conditions.

Radical Chlorination Process Optimization for High-Yield Primary Halide Production

The 4:1 product ratio favoring 1-chloro-2,2,4,4-tetramethylpentane in vapor-phase photochemical chlorination [1] enables process chemists to design continuous-flow or batch radical halogenation protocols with predictable selectivity. This directly informs procurement: sourcing the parent hydrocarbon and generating the 1-chloro isomer in situ may be more economical than purchasing pre-made material, provided the 4:1 ratio meets purity requirements.

Calibration or Reference Standard for Steric Parameter Scales

Given the extreme steric hindrance of the neopentyl-type center, this compound can serve as a probe substrate for calibrating steric sensitivity parameters (e.g., Charton ν values or Taft E_s scales) in quantitative structure–reactivity relationship (QSAR) studies. The known SN2 retardation class (10^3–10^5-fold) [1] provides an anchor point for benchmarking computational models of steric effects in aliphatic nucleophilic substitution.

Internal Standard for GC-MS Analysis of Chlorinated Alkane Mixtures

Because the 1-chloro isomer is the major product of radical chlorination and exhibits distinct gas-chromatographic retention relative to the 3-chloro isomer, it can be employed as a retention-time marker or internal standard in quality-control analysis of C9 chlorinated alkane streams. Its commercial availability at ≥95% purity [1] supports its use as a reference material without additional purification.

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